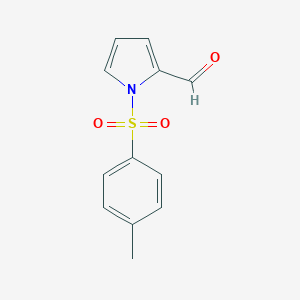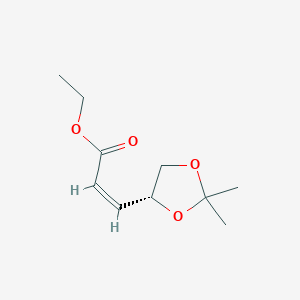
5-(4-Hydroxy-3-nitrobenzyl)-3-phenyl-2-thiohydantoin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Hydroxy-3-nitrobenzyl)-3-phenyl-2-thiohydantoin, commonly known as HNT, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. HNT is a thiohydantoin derivative that has been synthesized using various methods. The compound has shown promising results in various biochemical and physiological studies, making it a potential candidate for future research.
作用機序
The mechanism of action of HNT is not yet fully understood. However, studies have shown that HNT can inhibit the activity of several enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. HNT has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
HNT has been shown to have several biochemical and physiological effects. Studies have shown that HNT can reduce the production of reactive oxygen species (ROS) and inhibit the activity of pro-inflammatory cytokines. HNT has also been shown to have antimicrobial properties, inhibiting the growth of several bacterial strains.
実験室実験の利点と制限
HNT has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. HNT is also relatively inexpensive and can be used in a wide range of applications. However, one of the limitations of HNT is its low solubility in water, which can affect its bioavailability and limit its use in certain applications.
将来の方向性
There are several future directions for research on HNT. One potential area of research is to study the mechanism of action of HNT in more detail. Another potential area of research is to investigate the potential use of HNT as a fluorescent probe for detecting metal ions in biological systems. Additionally, further studies are needed to determine the potential use of HNT in cancer therapy and other medicinal applications.
Conclusion:
In conclusion, HNT is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. HNT has shown promising results in various biochemical and physiological studies, making it a potential candidate for future research. The synthesis of HNT requires careful monitoring of reaction conditions and purification methods to obtain a pure compound. While HNT has several advantages for use in lab experiments, further studies are needed to determine its full potential in various scientific fields.
合成法
HNT can be synthesized using different methods, including the reaction of 4-hydroxy-3-nitrobenzyl bromide with thiourea followed by cyclization. Another method involves the reaction of 4-hydroxy-3-nitrobenzaldehyde with thiosemicarbazide, followed by cyclization with potassium hydroxide. The synthesis of HNT requires careful monitoring of reaction conditions and purification methods to obtain a pure compound.
科学的研究の応用
HNT has been extensively studied for its potential applications in various scientific fields. One of the significant applications of HNT is in the field of medicinal chemistry, where it has been studied for its anti-inflammatory, antimicrobial, and anticancer properties. HNT has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
特性
CAS番号 |
105956-89-6 |
|---|---|
分子式 |
C16H13N3O4S |
分子量 |
343.4 g/mol |
IUPAC名 |
5-[(4-hydroxy-3-nitrophenyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H13N3O4S/c20-14-7-6-10(9-13(14)19(22)23)8-12-15(21)18(16(24)17-12)11-4-2-1-3-5-11/h1-7,9,12,20H,8H2,(H,17,24) |
InChIキー |
VVSHMQNALJOXIA-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)N2C(=O)C(N=C2S)CC3=CC(=C(C=C3)O)[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CC(=C(C=C3)O)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CC(=C(C=C3)O)[N+](=O)[O-] |
同義語 |
5-(4-hydroxy-3-nitrobenzyl)-3-phenyl-2-thiohydantoin PTH-Tyr(3NO2) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Methyl-[1,1'-biphenyl]-3-ol](/img/structure/B25949.png)
![3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B25950.png)
![(10R,13S,16S,19S,22R)-N-[(2S)-1-[[(2R)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B25955.png)







